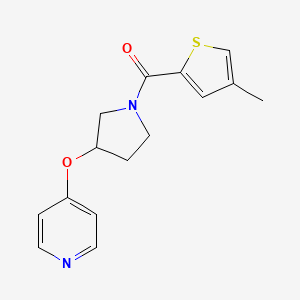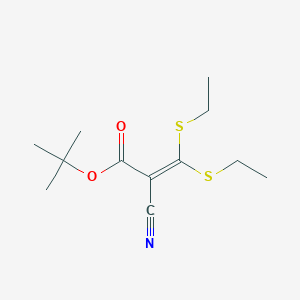
(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring substituted with a methyl group, a pyridine ring, and a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common synthetic route includes the following steps:
Thiophene Derivative Synthesis: : The thiophene ring is synthesized through a cyclization reaction involving 1,4-diketones and sulfur.
Pyridine Derivative Synthesis: : The pyridine ring is constructed using methods such as the Chichibabin pyridine synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Coupling Reaction: : The thiophene and pyridine derivatives are then coupled using a suitable catalyst, such as palladium, under specific reaction conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Applications De Recherche Scientifique
(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: has diverse applications in scientific research:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Industry: : The compound can be utilized in material science and catalysis, contributing to the development of new materials and processes.
Mécanisme D'action
The mechanism by which (4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.
Comparaison Avec Des Composés Similaires
(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: can be compared with other similar compounds, such as (4-Methylthiophen-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone . While both compounds share structural similarities, the presence of different heterocyclic rings (pyridine vs. pyrimidine) can lead to variations in their chemical properties and biological activities. The uniqueness of This compound lies in its specific arrangement of functional groups, which may confer distinct advantages in certain applications.
Propriétés
IUPAC Name |
(4-methylthiophen-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-8-14(20-10-11)15(18)17-7-4-13(9-17)19-12-2-5-16-6-3-12/h2-3,5-6,8,10,13H,4,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKFRYLMJCIIBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[4-(morpholin-4-yl)phenyl]propanamide](/img/structure/B2863941.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate](/img/structure/B2863944.png)

![N-(2-methoxyphenyl)-2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2863947.png)
![8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2863948.png)


![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)
![2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B2863955.png)

![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)

